molecular formula C24H27O4P B1617904 Tris(2,3-dimethylphenyl) phosphate CAS No. 65695-97-8

Tris(2,3-dimethylphenyl) phosphate

Cat. No. B1617904
CAS RN: 65695-97-8
M. Wt: 410.4 g/mol
InChI Key: CAPOZRICGSDRLP-UHFFFAOYSA-N
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Description

Tris(2,3-dimethylphenyl) phosphate (TDMPP) is an organophosphate flame retardant . It is frequently detected in various environmental media. Although TDMPP has been proven to exhibit estrogenic activity , its feminizing effects on the reproductive system remain unclear .


Synthesis Analysis

The synthesis of TDMPP involves the reaction of phosphorus oxychloride (POCl3) with 2,3-dimethylphenol . This process results in the formation of the triaryl phosphate compound .

Scientific Research Applications

Environmental Monitoring and Assessment

Tris(2,3-dimethylphenyl) phosphate, along with other organophosphate flame retardants (OPs), has been studied for its presence in various environmental settings. For instance, Salamova et al. (2014) measured levels of various OPs, including aryl phosphates like tris(3,5-dimethylphenyl) phosphate, in particle phase samples in the Great Lakes basin, indicating its widespread environmental distribution (Salamova et al., 2014).

Human Exposure and Risk Assessment

Research by Ospina et al. (2018) focused on human exposure to organophosphate flame retardants, including compounds similar to tris(2,3-dimethylphenyl) phosphate. This study, conducted as part of the National Health and Nutrition Examination Survey, highlighted the widespread exposure of the U.S. general population to various OPFRs (Ospina et al., 2018).

Flame Retardancy in Consumer Products

Studies on similar organophosphate compounds have been conducted to understand their use as flame retardants in consumer products. For example, Leu and Wang (2004) investigated the use of tris(3,5-dimethyl-4-diphenyl phenoxy phosphate)isocyanurate, a compound related to tris(2,3-dimethylphenyl) phosphate, as a flame retardant in engineering plastics, highlighting its effectiveness and stability (Leu & Wang, 2004).

Environmental Fate and Biodegradation

Research by Takahashi et al. (2010) on chlorinated persistent flame retardants, which are chemically related to tris(2,3-dimethylphenyl) phosphate, explored the isolation and identification of bacteria capable of degrading these compounds. This study contributes to understanding the biodegradation pathways and potential bioremediation strategies for organophosphate flame retardants (Takahashi et al., 2010).

Indoor Air Quality and Material Emissions

Hartmann et al. (2004) developed analytical methods for measuring various organophosphate flame retardants and plasticizers, including compounds similar to tris(2,3-dimethylphenyl) phosphate, in indoor air. This research is crucial for assessing indoor air quality and understanding the emission of these compounds from various materials (Hartmann et al., 2004).

Safety And Hazards

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properties

IUPAC Name

tris(2,3-dimethylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27O4P/c1-16-10-7-13-22(19(16)4)26-29(25,27-23-14-8-11-17(2)20(23)5)28-24-15-9-12-18(3)21(24)6/h7-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPOZRICGSDRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OP(=O)(OC2=CC=CC(=C2C)C)OC3=CC=CC(=C3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022298
Record name Tris(2,3-dimethylphenyl) phosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2,3-dimethylphenyl) phosphate

CAS RN

65695-97-8
Record name Tris(2,3-dimethylphenyl) phosphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC66474
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66474
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tris(2,3-dimethylphenyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 2,3-dimethyl-, phosphate (3:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name TRIS(2,3-DIMETHYLPHENYL) PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MD Kahl, CL Russom, DL DeFoe, DE Hammermeister - Chemosphere, 1999 - Elsevier
Methods were developed for preparing liquid/liquid and glass wool column saturators for generating chemical stock solutions for conducting aquatic bioassays. Exposures have been …

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